molecular formula C9H11N3O2 B15364908 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one

Cat. No.: B15364908
M. Wt: 193.20 g/mol
InChI Key: PKQCSKVQPBWPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one is a complex organic compound belonging to the class of pyrano[3,4-b]pyrazines This compound features a pyrano[3,4-b]pyrazine core with an amino group at the second position and a dimethyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrano[3,4-b]pyrazine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one and are known for their biological activities.

  • Pyrano[3,4-b]pyrazine Derivatives: Other derivatives within this class may have similar chemical properties and applications.

  • Condensed Pyrano[4,3-b]thieno[3,2-e]pyridine Derivatives: These compounds are structurally related and may exhibit similar reactivity and biological activities.

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the amino group and the dimethyl group. These features contribute to its unique chemical reactivity and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-7,7-dimethyl-8H-pyrano[3,4-b]pyrazin-5-one

InChI

InChI=1S/C9H11N3O2/c1-9(2)3-5-7(8(13)14-9)11-4-6(10)12-5/h4H,3H2,1-2H3,(H2,10,12)

InChI Key

PKQCSKVQPBWPQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=CN=C2C(=O)O1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.